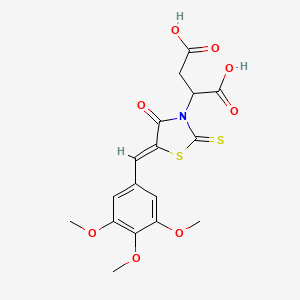
(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-3-yl)succinic acid is a complex organic compound characterized by its thiazolidine and succinic acid components[_{{{CITATION{{{1{3- [ (5Z)-4-OXO-2-THIOXO-5- (3,4,5-TRIMETHOXYBENZYLIDENE)-1,3 ...](https://www.sigmaaldrich.com/US/en/product/aldrich/l333565). This compound is notable for its intricate molecular structure, which includes multiple functional groups such as oxo, thioxo, and trimethoxybenzylidene groups[{{{CITATION{{{_1{3- (5Z)-4-OXO-2-THIOXO-5- (3,4,5-TRIMETHOXYBENZYLIDENE)-1,3 ....
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
(5Z)-4-OXO-2-THIOXO-5- (3,4,5-TRIMETHOXYBENZYLIDENE)-1,3 .... Key reaction conditions include the use of strong bases or acids to facilitate ring closure and the careful control of temperature and reaction time to ensure the correct formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and advanced purification techniques to achieve high yields and purity. The use of continuous flow chemistry and automated systems can help streamline the process and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Reduction: : The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of alcohols or amines.
Substitution: : The replacement of one functional group with another, which can be achieved through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions can include various derivatives of the original compound, such as oxidized or reduced forms, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: : It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: : Its unique structure may make it useful in studying biological processes or as a tool in molecular biology research.
Medicine: : The compound could be explored for its therapeutic properties, potentially leading to the development of new drugs.
Industry: : It may find use in the production of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which this compound exerts its effects would depend on its specific application. For example, in a pharmaceutical context, it might interact with specific molecular targets in the body, such as enzymes or receptors, to produce a therapeutic effect. The pathways involved could include signaling cascades or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
This compound can be compared to other thiazolidine derivatives and succinic acid derivatives. Similar compounds might include:
Thiazolidine derivatives: : Other compounds with thiazolidine rings, which may have different substituents or functional groups.
Succinic acid derivatives: : Compounds that contain succinic acid moieties, potentially with different side chains or additional functional groups.
Eigenschaften
IUPAC Name |
2-[(5Z)-4-oxo-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-3-yl]butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO8S2/c1-24-10-4-8(5-11(25-2)14(10)26-3)6-12-15(21)18(17(27)28-12)9(16(22)23)7-13(19)20/h4-6,9H,7H2,1-3H3,(H,19,20)(H,22,23)/b12-6- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEHCRUZLJFONHM-SDQBBNPISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C\2/C(=O)N(C(=S)S2)C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO8S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(5-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-2-tosylacetamide](/img/structure/B2407874.png)
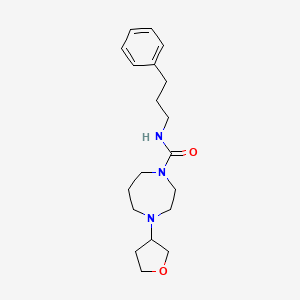
![8-((1,2-Dihydroacenaphthylen-3-yl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2407880.png)
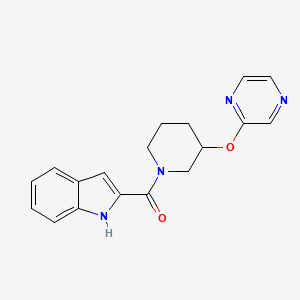
benzyl]oxy}phenyl)methanone](/img/structure/B2407882.png)
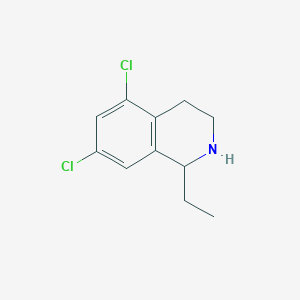


![5-benzyl-3-(2-chlorobenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2407888.png)
![8-(2-(dimethylamino)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2407889.png)
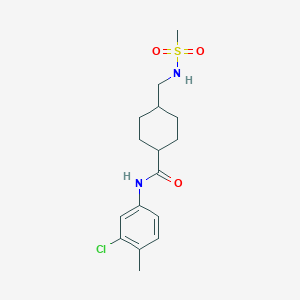
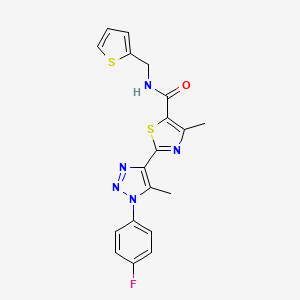
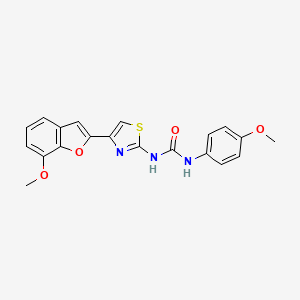
![1-[(4-fluorophenyl)methoxy]-1H-imidazole-2-carbaldehyde](/img/structure/B2407894.png)
